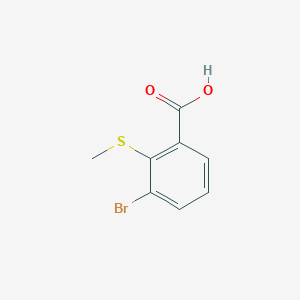

3-Bromo-2-(methylthio)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-2-(methylthio)benzoic acid: is an organic compound with the molecular formula C8H7BrO2S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a methylthio group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)benzoic acid typically involves the bromination of 2-(methylthio)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-(methylthio)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Products such as 3-azido-2-(methylthio)benzoic acid, 3-thiocyanato-2-(methylthio)benzoic acid, or 3-methoxy-2-(methylthio)benzoic acid.

Oxidation Reactions: Products such as 3-bromo-2-(methylsulfinyl)benzoic acid or 3-bromo-2-(methylsulfonyl)benzoic acid.

Reduction Reactions: Products such as 3-bromo-2-(methylthio)benzyl alcohol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-(methylthio)benzoic acid has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur-containing compounds.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-(methylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylthio group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-2-methylbenzoic acid: Similar structure but lacks the methylthio group, which affects its reactivity and applications.

2-(Methylthio)benzoic acid:

3-Chloro-2-(methylthio)benzoic acid: Similar structure with a chlorine atom instead of bromine, leading to differences in reactivity and applications.

Uniqueness: 3-Bromo-2-(methylthio)benzoic acid is unique due to the presence of both the bromine atom and the methylthio group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

3-Bromo-2-(methylthio)benzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

This compound features a bromine atom at the 3-position and a methylthio group at the 2-position of the benzoic acid structure. This unique arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Free Radical Bromination : The compound undergoes free radical bromination, which involves the removal of a hydrogen atom from the benzylic position, forming a resonance-stabilized radical.

- Enzyme Interaction : It interacts with enzymes involved in oxidative and nucleophilic substitution reactions, influencing various metabolic pathways.

Biochemical Pathways

Research indicates that this compound participates in several biochemical processes:

- Cell Signaling : The compound influences cell signaling pathways, which can affect gene expression and cellular metabolism.

- Metabolic Pathways : It interacts with enzymes and cofactors that facilitate its biotransformation, highlighting its role in metabolic processes.

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Preliminary studies suggest it may serve as a lead compound for developing drugs targeting microbial infections or inflammatory conditions.

Enzyme Modulation

In vitro studies have demonstrated that this compound can modulate the activity of various enzymes:

- Proteasome Activity : It has been observed to enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis .

- Cathepsin Activation : The compound has been reported to activate cathepsins B and L, enzymes involved in protein degradation pathways, suggesting potential applications in anti-aging therapies .

Case Studies

- Cell-Based Assays : In a study evaluating benzoic acid derivatives, this compound was found to significantly enhance the activity of proteasomes and cathepsins in human foreskin fibroblasts at concentrations of 5 μM . This effect was not associated with cytotoxicity.

- Synthesis Applications : The compound is utilized as an intermediate in synthesizing various biologically active compounds, including α-2 adrenoceptor agonists and Smoothened receptor antagonists.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Bromo-2-methylbenzoic acid | Bromine at the 3-position; methyl group at 2 | Less reactive than its methylthio counterpart |

| 3-Bromo-2-methoxybenzoic acid | Bromine at the 3-position; methoxy group at 2 | Exhibits different solubility and reactivity |

| 2-Bromo-3-methylbenzoic acid | Bromine at the 2-position; methyl group at 3 | Different regioselectivity in reactions |

The inclusion of both bromine and methylthio groups in this compound imparts distinct reactivity patterns compared to other derivatives lacking one or both functional groups.

Eigenschaften

IUPAC Name |

3-bromo-2-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAJIAHCWLXQRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=C1Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.